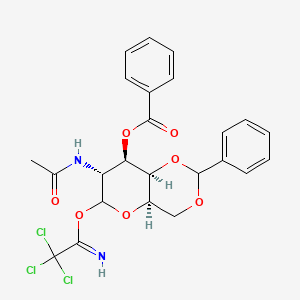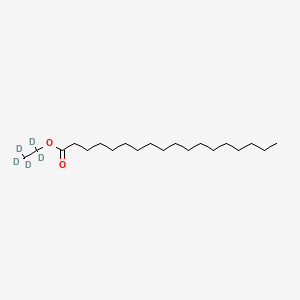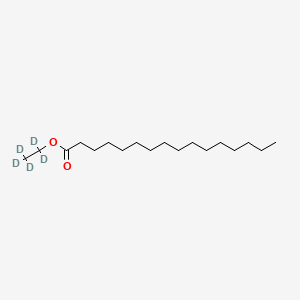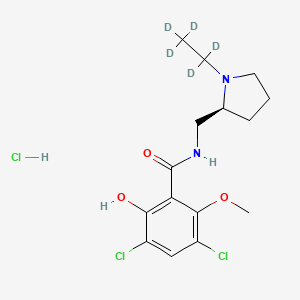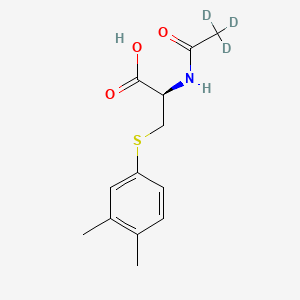![molecular formula C30H42N4O2 B565354 2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole CAS No. 226416-58-6](/img/structure/B565354.png)
2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole
説明
A diaminoalkyl substituted benzimidazole as neuropeptide Y Y1 receptor antagonists.
科学的研究の応用
DNA Interaction and Cellular Functions
2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole and its analogues have been extensively studied for their interaction with DNA and cellular functions. The synthetic dye Hoechst 33258, a derivative of this compound, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This interaction is crucial for its widespread use as a fluorescent DNA stain, providing valuable insights in plant cell biology, chromosome and nuclear staining, and analysis of nuclear DNA content values (flow cytometry). Hoechst derivatives have also been used as radioprotectors and topoisomerase inhibitors, marking this family of drugs as a promising starting point for rational drug design and as a model system to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Chemical Variability and Properties
The benzimidazole scaffold and its derivatives exhibit fascinating variability in their chemistry and properties. The compound 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogues have garnered attention due to their diverse biological and pharmacological properties. Studies up to 2008 have summarized preparation procedures, properties of free organic compounds, and their protonated and/or deprotonated forms. This review also highlights the significance of these compounds in various domains like spectroscopy, structure, magnetic properties, biological, and electrochemical activities, suggesting the potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
Antifungal and Antihelminthic Applications
Benzimidazole fungicides, closely related to 2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole, play a crucial role in agriculture and veterinary medicine. They serve as fungicides and anthelminthic drugs and are experimental agents in cancer chemotherapy. Their mode of action as specific inhibitors of microtubule assembly, binding to tubulin molecules, makes them valuable tools in fungal cell biology and molecular genetics, aiding the study of tubulin structure, organization, and function of microtubules. This in-depth understanding can ultimately lead to a full characterization of the benzimidazole binding site on the tubulin molecule, crucial for microtubule assembly (Davidse, 1986).
Medicinal Perspectives
Benzimidazole derivatives are recognized for their wide pharmacological functions in medicinal chemistry. They are components of vitamin cobalamin and exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitory functions. The Mannich reaction, used in the synthesis of benzimidazole derivatives, produces compounds with significant medicinal applications such as antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. This highlights the importance of benzimidazole derivatives and their synthetic methodologies in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
特性
IUPAC Name |
2-(phenoxymethyl)-4-(3-piperidin-1-ylpropoxy)-1-(3-piperidin-4-ylpropyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O2/c1-3-11-26(12-4-1)36-24-29-32-30-27(34(29)22-8-10-25-15-17-31-18-16-25)13-7-14-28(30)35-23-9-21-33-19-5-2-6-20-33/h1,3-4,7,11-14,25,31H,2,5-6,8-10,15-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPNQTMHONXQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC3=C2N=C(N3CCCC4CCNCC4)COC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658532 | |
| Record name | 2-(Phenoxymethyl)-4-[3-(piperidin-1-yl)propoxy]-1-[3-(piperidin-4-yl)propyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole | |
CAS RN |
226416-58-6 | |
| Record name | 2-(Phenoxymethyl)-4-[3-(piperidin-1-yl)propoxy]-1-[3-(piperidin-4-yl)propyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B565272.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)
![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)

